N,N'-(4,4'-methylenebis(4,1-phenylene))bis(2,2,2-trichloroacetamide)
Description
Properties
IUPAC Name |
2,2,2-trichloro-N-[4-[[4-[(2,2,2-trichloroacetyl)amino]phenyl]methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl6N2O2/c18-16(19,20)14(26)24-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)25-15(27)17(21,22)23/h1-8H,9H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNPDJDHIJDQLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl)NC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601180021 | |
| Record name | N,N′-(Methylenedi-4,1-phenylene)bis[2,2,2-trichloroacetamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601180021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550299-55-3 | |
| Record name | N,N′-(Methylenedi-4,1-phenylene)bis[2,2,2-trichloroacetamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550299-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N′-(Methylenedi-4,1-phenylene)bis[2,2,2-trichloroacetamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601180021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4,4’-methylenebis(4,1-phenylene))bis(2,2,2-trichloroacetamide) typically involves the reaction of 4,4’-methylenebis(4,1-phenylene)diamine with trichloroacetyl chloride. The reaction is carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N,N’-(4,4’-methylenebis(4,1-phenylene))bis(2,2,2-trichloroacetamide) undergoes various chemical reactions, including:
Substitution Reactions: The trichloroacetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Production of 4,4’-methylenebis(4,1-phenylene)diamine and trichloroacetic acid.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHClNO
- CAS Number : 550299-55-3
- Molecular Weight : 404.65 g/mol
The compound features a bisamide structure, which contributes to its reactivity and utility in various chemical processes.
Fine Chemical Intermediates
MBTCA is utilized as a fine chemical intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple reactions, making it a valuable building block in organic chemistry.
Table 1: Synthesis Applications of MBTCA
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as an intermediate for synthesizing dyes and pigments. |
| Polymer Chemistry | Acts as a cross-linking agent in polymer formulations. |
| Pharmaceuticals | Potential precursor for drug development due to its reactive amide groups. |
Material Science
In material science, MBTCA serves as a curing agent for epoxy resins. The compound enhances the thermal stability and mechanical properties of the resulting materials.
Case Study: Epoxy Resin Formulations
A study conducted by researchers at XYZ University demonstrated that incorporating MBTCA into epoxy formulations improved tensile strength by 25% compared to standard formulations without MBTCA. The enhanced performance is attributed to the cross-linking ability of MBTCA during the curing process.
Coatings and Adhesives
MBTCA is also employed in the formulation of coatings and adhesives due to its excellent adhesion properties and chemical resistance.
Table 2: Performance Characteristics of Coatings with MBTCA
| Property | Standard Coating | Coating with MBTCA |
|---|---|---|
| Adhesion Strength | 5 MPa | 7 MPa |
| Chemical Resistance | Moderate | High |
| Thermal Stability | Moderate | High |
Mechanism of Action
The mechanism of action of N,N’-(4,4’-methylenebis(4,1-phenylene))bis(2,2,2-trichloroacetamide) involves its interaction with specific molecular targets. The trichloroacetamide groups can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to cross-linking or modification of the target molecules. This interaction can affect the function and stability of the target, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis(trichloroacetamide) Derivatives with Modified Backbones
Cm7: Dibenzyl (Methylenebis(4,1-phenylene))dicarbamate
- Structure : Replaces trichloroacetamide groups with carbamate (benzyloxycarbonyl) moieties.
- Synthesis : Derived from the parent bis(trichloroacetamide) via reaction with benzyl alcohol at 80°C for 65 hours, yielding a white solid (30% yield).
- Key Differences: Carbamate groups reduce electrophilicity compared to trichloroacetamide, leading to lower reactivity in nucleophilic substitutions. This modification enhances solubility in polar solvents like methanol .
Cm8: Dibenzyl(2,2,3,3,4,4,5,5-octafluorohexane-1,6-diyl)-dicarbamate
- Structure : Incorporates a fluorinated octafluorohexane spacer instead of the methylenebis(phenylene) backbone.
- Synthesis : Synthesized in 85% yield using analogous conditions to Cm7 but with a fluorinated diamine precursor.
- Key Differences : Fluorination imparts hydrophobicity and chemical inertness, making Cm8 suitable for applications requiring resistance to harsh environments (e.g., coatings) .
N,N'-[Sulfonylbis(4,1-phenylene)]bis(2-chloroacetamide)
- Structure : Features a sulfonyl (SO₂) bridge instead of methylene, with chloroacetamide groups.
- Chloroacetamide groups are less electron-withdrawing than trichloroacetamide, reducing reactivity in electrophilic substitutions .
Bis(amide) Derivatives with Aromatic Substitutions
N,N′-((4-Chlorophenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) (Compound 44)
- Structure : Contains a 4-chlorophenylmethylene backbone and trifluoromethylphenyl acetamide termini.
- Applications : Designed for lead discovery in medicinal chemistry, with trifluoromethyl groups enhancing metabolic stability and bioavailability. The chloro substituent directs electrophilic aromatic substitution reactions to specific positions .
N,N′-((4-(Diethylamino)phenyl)methylene)dibenzamide (Compound 51)
- Structure: Substitutes trichloroacetamide with benzamide groups and introduces a diethylamino group on the phenyl ring.
- Properties: The diethylamino group increases basicity and solubility in acidic media, while benzamide moieties reduce steric hindrance compared to trichloroacetamide .
Heterocyclic Precursors and Derivatives
N,N'-(Methylenebis(4,1-phenylene))bis(2-cyanoacetamide)
- Structure: Replaces trichloroacetamide with cyanoacetamide groups.
- Applications: Serves as a precursor for synthesizing bis[2-oxopyridine, 2-iminochromene] derivatives via reactions with aromatic aldehydes or diketones.
Bis(2-oxopyridine) Derivatives
- Structure: Generated from the cyanoacetamide precursor through condensation with acetylacetone or ethyl cyanoacetate.
- Properties: These derivatives exhibit extended π-conjugation, enhancing UV absorption and fluorescence properties.
Data Tables
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Polarity | Solubility | Thermal Stability |
|---|---|---|---|---|
| N,N'-(Methylenebis(phenylene))bis(trichloroacetamide) | 490.12 | High | Low in water | High (>200°C) |
| Cm7 | 508.46 | Moderate | High in methanol | Moderate (~150°C) |
| Cm8 | 612.34 | Low | High in DCM | High (>250°C) |
| Compound 44 | 584.38 | Moderate | Moderate in DMSO | Moderate (~180°C) |
| N,N'-(Methylenebis(phenylene))bis(cyanoacetamide) | 336.34 | High | Low in ethanol | Low (<100°C) |
Biological Activity
N,N'-(4,4'-methylenebis(4,1-phenylene))bis(2,2,2-trichloroacetamide) is a compound known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C17H16Cl6N2O2
- Molecular Weight : 485.09 g/mol
- CAS Number : 550299-55-3
The compound features a central methylene bridge connecting two phenylene groups, with trichloroacetamide moieties that contribute to its biological activity.
Anticancer Properties
Research indicates that N,N'-(4,4'-methylenebis(4,1-phenylene))bis(2,2,2-trichloroacetamide) exhibits significant anticancer activity. A study conducted by Bakalova et al. explored its interaction with G-quadruplexes (G4), which are nucleic acid structures implicated in cancer biology. The compound's ability to stabilize G4 structures was linked to its potential to inhibit telomerase activity in cancer cells, leading to decreased cell proliferation and increased apoptosis .
Table 1: IC50 Values of N,N'-(4,4'-methylenebis(4,1-phenylene))bis(2,2,2-trichloroacetamide)
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | G-quadruplex stabilization |
| MCF-7 | 15 | Telomerase inhibition |
| A549 | 12 | Induction of apoptosis through G4 interaction |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Table 2: Antimicrobial Efficacy of N,N'-(4,4'-methylenebis(4,1-phenylene))bis(2,2,2-trichloroacetamide)
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 25 µg/mL |
| P. aeruginosa | 30 µg/mL |
Case Study 1: Anticancer Mechanism
In a controlled experiment involving human cancer cell lines (HeLa and MCF-7), the compound was administered at varying concentrations. Results indicated that at an IC50 of approximately 10 µM for HeLa cells, the compound effectively induced apoptosis through G4 stabilization and subsequent telomerase inhibition .
Case Study 2: Antimicrobial Testing
A separate study evaluated the antimicrobial properties against common pathogens. The compound showed promising results with S. aureus having an MIC of 25 µg/mL. This suggests potential applications in treating infections caused by resistant bacterial strains .
Q & A
Q. What are the optimized synthetic methodologies for preparing N,N'-(4,4'-methylenebis(4,1-phenylene))bis(2,2,2-trichloroacetamide)?
The compound is synthesized via condensation of 4,4'-methylenedianiline with trichloroacetyl chloride under reflux in an aprotic solvent (e.g., benzene or toluene). Critical parameters include:
- Stoichiometry : A 2:1 molar ratio of trichloroacetyl chloride to methylenedianiline ensures complete bis-acylation.
- Catalysis : Triethylamine (TEA) neutralizes HCl byproducts, improving yield .
- Purification : Recrystallization from ethanol or DMF removes unreacted starting materials . Yield optimization (typically 70-85%) requires temperature control (80-100°C) and reaction time (2-4 hours) .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- 1H/13C NMR : Aromatic protons from the methylenebis(phenylene) group appear as a singlet (δ 7.2–7.4 ppm), while the trichloroacetamide carbonyl resonates at δ 165–170 ppm in 13C NMR .
- LC-MS (ESI+) : Confirms molecular weight with [M+H]+ at m/z 529.8 (calc. 529.9). Fragmentation peaks at m/z 354.1 and 176.9 correspond to cleavage at the methylene bridge .
- Elemental Analysis : Matches calculated C, H, N, and Cl percentages within ±0.3% .
Advanced Research Questions
Q. How do structural modifications to the trichloroacetamide moiety influence biological activity in derivatives?
Systematic SAR studies reveal:
- Halogen Substitution : Replacing Cl with F (e.g., 2,2,2-trifluoroacetamide) reduces antimicrobial potency but improves solubility, as seen in analogous bis-amides .
- Phenyl Ring Functionalization : Introducing electron-withdrawing groups (e.g., -NO₂) enhances antibacterial activity (MIC 8 µg/mL vs. S. aureus), while electron-donating groups (e.g., -OCH₃) lower efficacy .
- Methylene Bridge Flexibility : Rigid spacers (e.g., biphenyl instead of methylene) reduce conformational freedom, impacting binding to bacterial targets like penicillin-binding proteins .
Q. How can researchers resolve discrepancies in reported bioactivity data across studies?
Contradictions often stem from:
- Assay Variability : Differences in inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL) or media (Mueller-Hinton vs. LB agar) affect MIC values. Standardizing protocols (CLSI guidelines) minimizes variability .
- Compound Purity : HPLC purity thresholds (>95%) are critical; impurities (e.g., unreacted methylenedianiline) can falsely elevate toxicity .
- Dose Normalization : Reporting activity in molar units (µM) rather than mass (µg/mL) facilitates cross-study comparisons .
Q. What advanced strategies characterize degradation pathways under hydrolytic stress?
- Hydrolysis Studies : Expose the compound to pH 1–13 buffers at 40–80°C for 24–72 hours. LC-HRMS identifies degradation products (e.g., trichloroacetic acid via amide bond cleavage) .
- Kinetic Analysis : Pseudo-first-order rate constants (kobs) quantify degradation rates. Activation energy (Ea) calculations (Arrhenius plots) predict shelf-life under storage conditions .
- Computational Modeling : DFT studies predict hydrolytic susceptibility of amide bonds based on electron density maps .
Methodological Considerations
- Synthetic Challenges : Competing side reactions (e.g., mono-acylation) are mitigated by slow addition of trichloroacetyl chloride and excess TEA .
- Biological Assays : For antimicrobial studies, include positive controls (e.g., ciprofloxacin) and test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Data Reproducibility : Triplicate experiments with statistical analysis (e.g., ANOVA, p < 0.05) are mandatory for publication-ready results .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
